10-Bromo-1-decyne
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Overview
Description
10-Bromo-1-decyne is an organic compound with the molecular formula C10H17Br. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a valuable intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Bromo-1-decyne can be synthesized through various methods. One common approach involves the bromination of 1-decyne using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-1-decyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with other alkynes or alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts (Pd(PPh3)4) with copper(I) iodide (CuI) as a co-catalyst in an inert atmosphere.
Major Products
Substitution: Formation of azides or thiols.
Reduction: Formation of 10-bromo-1-decene or 10-bromo-1-decanol.
Coupling: Formation of conjugated alkynes or alkenes.
Scientific Research Applications
10-Bromo-1-decyne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Bromo-1-decyne involves its ability to act as an electron donor or acceptor in various chemical reactions. It can facilitate the formation of reactive intermediates, such as radicals or carbocations, which drive the reaction forward. The presence of the bromine atom enhances its reactivity, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-decyne
- 1-Bromo-3-decyne
- 1-Bromo-4-decyne
Uniqueness
10-Bromo-1-decyne is unique due to its specific position of the bromine atom and the triple bond, which imparts distinct reactivity and selectivity in chemical reactions. Its versatility as a synthetic intermediate sets it apart from other similar compounds.
Properties
IUPAC Name |
10-bromodec-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESFUICOMLXLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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